molecular formula C13H13ClN4O2 B179018 Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate CAS No. 1154-82-1

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate

Cat. No.: B179018
CAS No.: 1154-82-1
M. Wt: 292.72 g/mol
InChI Key: FLCZFLPPQOXHDF-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring substituted with amino, benzylamino, and chloropyrazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: Starting with a suitable precursor such as 2,3-dichloropyrazine, the compound undergoes nucleophilic substitution reactions to introduce the amino and benzylamino groups.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Chlorination: The chloropyrazine moiety is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The chloropyrazine group can be reduced to form pyrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Pyrazine derivatives with reduced chloropyrazine groups.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:

  • Antimicrobial Agents : The compound has been investigated for its ability to inhibit bacterial growth. Studies indicate that derivatives of this compound may possess significant antimicrobial properties, making them candidates for the development of new antibiotics .
  • Antiviral Activity : Research shows that certain derivatives exhibit antiviral properties, particularly against viruses like HIV. The mechanism involves interaction with viral RNA, potentially disrupting viral replication .
  • Cancer Research : The compound's ability to affect cellular pathways has prompted studies into its anticancer properties. Preliminary results suggest it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Organic Synthesis Applications

In organic chemistry, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its versatility allows for modifications that can lead to:

  • Nitro Derivatives : These derivatives are synthesized through oxidation reactions and are of interest due to their potential biological activities.
  • Substituted Pyrazines : By varying the nucleophiles used in reactions, a range of substituted pyrazines can be produced, expanding the library of compounds available for research and development .

Biological Studies

The biological activity of this compound has been extensively studied:

  • Mechanism of Action : The compound interacts with biological macromolecules via hydrogen bonding and halogen bonding due to its functional groups. This interaction can disrupt enzyme functions or receptor activities, leading to various biological effects .
  • Case Studies :
    • A study demonstrated that derivatives of this compound showed promising results in inhibiting specific bacterial strains associated with infections resistant to conventional antibiotics .
    • Another investigation highlighted its potential use in treating respiratory conditions due to its ability to modulate ion channels involved in airway hydration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AntiviralDisruption of HIV replication
AnticancerInduction of apoptosis in cancer cells

Table 2: Synthetic Applications

Reaction TypeProduct TypeYield (%)Reference
OxidationNitro derivativesVaries
SubstitutionSubstituted pyrazinesVaries

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds with biological macromolecules, while the chloropyrazine moiety can participate in halogen bonding. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(methylamino)-6-chloropyrazine-2-carboxylate
  • Methyl 3-amino-5-(phenylamino)-6-chloropyrazine-2-carboxylate
  • Methyl 3-amino-5-(ethylamino)-6-chloropyrazine-2-carboxylate

Uniqueness

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate is unique due to the presence of the benzylamino group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to biological targets, making it a valuable compound for drug development.

Biological Activity

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate (CAS No. 1154-82-1) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₃ClN₄O₂
Molecular Weight292.72 g/mol
Melting Point157 °C
Boiling Point488.4 °C (predicted)
Density1.406 g/cm³
LogP2.765

These properties suggest that the compound has favorable lipophilicity, which may enhance its bioavailability and interaction with biological targets .

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds with biological macromolecules, while the chloropyrazine moiety can participate in halogen bonding. These interactions may disrupt enzyme functions or receptor activities, leading to various pharmacological effects .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In studies evaluating its effects against various bacterial strains, it demonstrated selective action against Gram-positive bacteria, particularly Bacillus subtilis, while showing limited activity against Gram-negative strains .

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilisX µg/mL
Escherichia coliY µg/mL

(Exact MIC values need to be filled based on experimental data from relevant studies.)

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and liver cancers. The structure–activity relationship (SAR) analysis indicates that modifications to the benzylamino group can significantly influence its potency against cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)A µM
A549 (Lung Cancer)B µM
HepG2 (Liver Cancer)C µM

(Exact IC₅₀ values need to be filled based on experimental data from relevant studies.)

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazine ring and subsequent functional group modifications. This compound serves as a versatile building block in medicinal chemistry, particularly for developing new antimicrobial and anticancer agents .

Case Studies

  • Antibacterial Screening : A study screened a series of pyrazine derivatives for antibacterial activity, revealing that this compound exhibited promising results against Bacillus subtilis with a notable MIC value indicating effective inhibition.
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings suggested selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-20-13(19)9-11(15)18-12(10(14)17-9)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCZFLPPQOXHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)NCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383903
Record name Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154-82-1
Record name Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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